molecular formula C13H14N2O2 B2735245 5-(2,5-Dimethoxyphenyl)pyridin-3-amine CAS No. 1258620-47-1

5-(2,5-Dimethoxyphenyl)pyridin-3-amine

Cat. No.: B2735245
CAS No.: 1258620-47-1
M. Wt: 230.267
InChI Key: OVFSEXDIZKFRNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2,5-Dimethoxyphenyl)pyridin-3-amine is a chemical compound that belongs to the class of aromatic heterocycles It features a pyridine ring substituted with a 2,5-dimethoxyphenyl group at the 5-position and an amine group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,5-Dimethoxyphenyl)pyridin-3-amine typically involves the reaction of 2,5-dimethoxybenzaldehyde with a suitable pyridine derivative under specific conditions. One common method involves the use of a base such as sodium hydroxide in an ethanol solution to facilitate the formation of the desired product . The reaction conditions often require refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods can optimize reaction conditions, reduce waste, and improve yield. specific industrial methods for this compound are not widely documented in the literature.

Chemical Reactions Analysis

Types of Reactions

5-(2,5-Dimethoxyphenyl)pyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated compounds in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or hydroxyl derivatives, while reduction can produce amine derivatives with altered functional groups.

Scientific Research Applications

5-(2,5-Dimethoxyphenyl)pyridin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2,5-Dimethoxyphenyl)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amine group can form hydrogen bonds with target proteins, influencing their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethoxyaniline: Similar in structure but lacks the pyridine ring.

    3-Aminopyridine: Contains the pyridine ring but lacks the 2,5-dimethoxyphenyl group.

    2,5-Dimethoxybenzaldehyde: Shares the 2,5-dimethoxyphenyl group but has an aldehyde functional group instead of an amine.

Uniqueness

5-(2,5-Dimethoxyphenyl)pyridin-3-amine is unique due to the combination of the pyridine ring and the 2,5-dimethoxyphenyl group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

IUPAC Name

5-(2,5-dimethoxyphenyl)pyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-16-11-3-4-13(17-2)12(6-11)9-5-10(14)8-15-7-9/h3-8H,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVFSEXDIZKFRNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=CC(=CN=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.